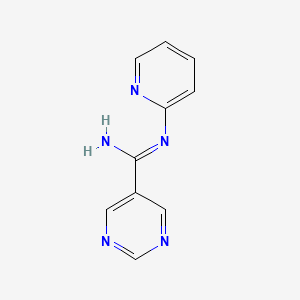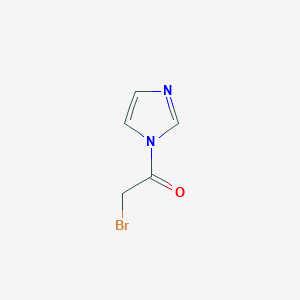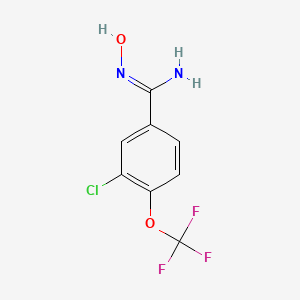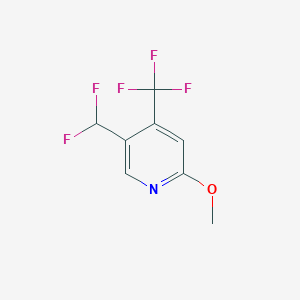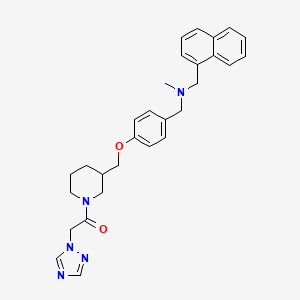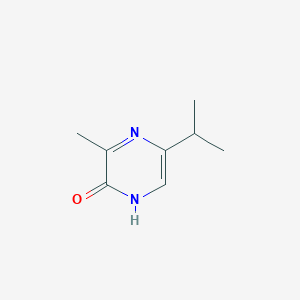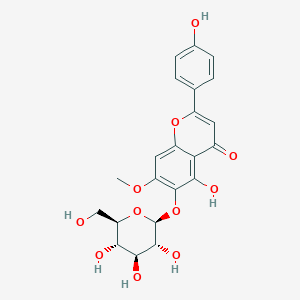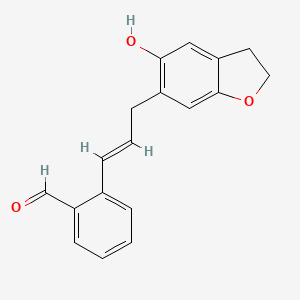
(E)-2-(3-(5-Hydroxy-2,3-dihydrobenzofuran-6-yl)prop-1-en-1-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-(3-(5-Hydroxy-2,3-dihydrobenzofuran-6-yl)prop-1-en-1-yl)benzaldehyde is a complex organic compound that features both benzofuran and benzaldehyde functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(3-(5-Hydroxy-2,3-dihydrobenzofuran-6-yl)prop-1-en-1-yl)benzaldehyde typically involves the following steps:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Hydroxy Group: Hydroxylation reactions can be used to introduce the hydroxy group at the desired position on the benzofuran ring.
Formation of the Propenyl Chain: This involves the formation of a carbon-carbon double bond through reactions such as Wittig or Heck coupling.
Attachment of the Benzaldehyde Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(3-(5-Hydroxy-2,3-dihydrobenzofuran-6-yl)prop-1-en-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbon-carbon double bond can be reduced to form a single bond.
Substitution: The benzaldehyde group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as Grignard reagents or organolithium compounds.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of various substituted benzaldehyde derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of (E)-2-(3-(5-Hydroxy-2,3-dihydrobenzofuran-6-yl)prop-1-en-1-yl)benzaldehyde would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds with similar benzofuran structures.
Benzaldehyde Derivatives: Compounds with similar benzaldehyde functional groups.
Uniqueness
(E)-2-(3-(5-Hydroxy-2,3-dihydrobenzofuran-6-yl)prop-1-en-1-yl)benzaldehyde is unique due to the combination of its benzofuran and benzaldehyde moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H16O3 |
|---|---|
Molecular Weight |
280.3 g/mol |
IUPAC Name |
2-[(E)-3-(5-hydroxy-2,3-dihydro-1-benzofuran-6-yl)prop-1-enyl]benzaldehyde |
InChI |
InChI=1S/C18H16O3/c19-12-16-5-2-1-4-13(16)6-3-7-14-11-18-15(8-9-21-18)10-17(14)20/h1-6,10-12,20H,7-9H2/b6-3+ |
InChI Key |
SYCMNQNQUPEKSW-ZZXKWVIFSA-N |
Isomeric SMILES |
C1COC2=CC(=C(C=C21)O)C/C=C/C3=CC=CC=C3C=O |
Canonical SMILES |
C1COC2=CC(=C(C=C21)O)CC=CC3=CC=CC=C3C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



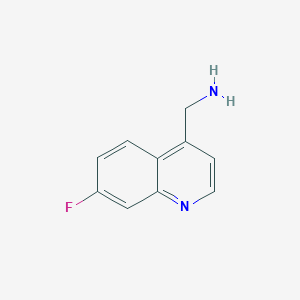

![4-(4-Bromobenzyl)-7-(3-fluorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13118543.png)
![2-(Trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13118544.png)
